

The Pharmacodynamics of SR-29065: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR-29065	
Cat. No.:	B15137125	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 has emerged as a potent and selective synthetic agonist for the nuclear receptor REV-ERBα. As a key regulator of circadian rhythm and metabolism, REV-ERBα represents a promising therapeutic target for a range of disorders, including autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the pharmacodynamics of **SR-29065**, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

SR-29065 functions as a selective agonist of REV-ERBα, a nuclear receptor that acts as a transcriptional repressor.[1][2] The primary mechanism involves the recruitment of the nuclear receptor co-repressor (NCoR) complex to REV-ERBα target gene promoters, leading to the suppression of their transcription.[1] Key downstream targets of this pathway include the core clock components BMAL1 and CLOCK.[3] By activating REV-ERBα, SR-29065 enhances the repression of these genes, thereby modulating the circadian clock and associated physiological processes.[3]

Quantitative Pharmacodynamic Data



The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of **SR-29065**.

In Vitro Potency and Selectivity

Parameter	Value	Target	Assay Type	Reference
EC50	110 nM	REV-ERBα	Cell-based Luciferase Reporter Assay	[3]
Selectivity	No significant affinity for REV- ERBβ	REV-ERBβ	Not Specified	[3]

In Vitro Metabolic Stability

Species	Microsomal Stability (t½)	Reference
Murine	32 min	[3]
Human	76 min	[3]

In Vivo Pharmacokinetics (Mice)

Dose	Route	Cmax	Tmax	C12h	Reference
50 mg/kg	i.p.	12.2 μΜ	2 h	~0.8 μM	[3]

In Vitro Efficacy Against Glioblastoma Stem Cells (GSCs)

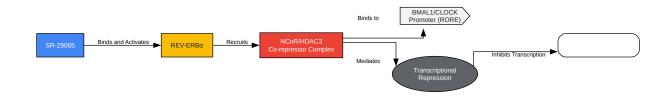


Cell Line	SR-29065 IC50	SR9009 IC50	SR9011 IC50	Reference
GSC-1	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	[1]
GSC-2	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	[1]

Note: While the reference indicates lower IC50 values for **SR-29065** compared to SR9009 and SR9011 in GSCs, the specific values were not available in the provided search results.

Signaling Pathway

The signaling cascade initiated by **SR-29065** is central to its pharmacodynamic effects. The following diagram illustrates this pathway.



Click to download full resolution via product page

Caption: **SR-29065** activates REV-ERBα, leading to the recruitment of the NCoR co-repressor complex and subsequent repression of BMAL1 and CLOCK gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the

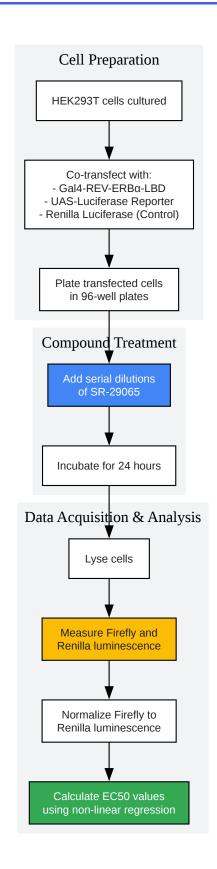


pharmacodynamics of SR-29065.

REV-ERBα Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.





Click to download full resolution via product page



Caption: Workflow for determining the EC50 of **SR-29065** using a REV-ERB α luciferase reporter assay.

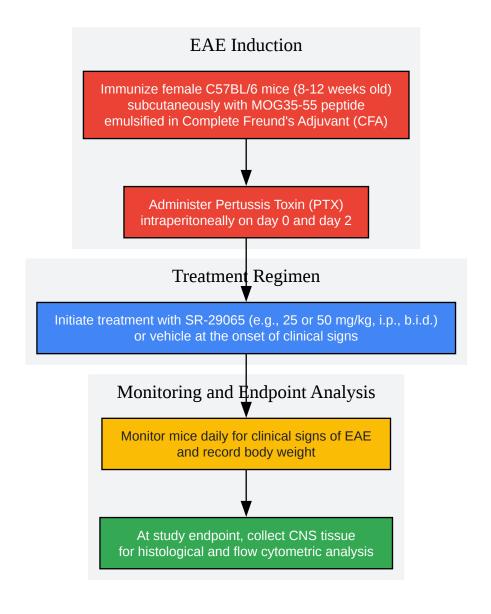
Detailed Steps:

- Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. Cells are then co-transfected with three plasmids: one expressing the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (LBD), a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS), and a third plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Compound Treatment: Transfected cells are plated in 96-well plates and treated with various concentrations of SR-29065.
- Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The resulting data is then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This in vivo model is used to assess the efficacy of **SR-29065** in a mouse model of multiple sclerosis.





Click to download full resolution via product page

Caption: Workflow for the induction and treatment of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Detailed Steps:

 Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the day of immunization (day 0) and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the central nervous system.



- Treatment: Upon the first appearance of clinical symptoms, mice are randomized into treatment groups and receive either **SR-29065** (at doses of 25 or 50 mg/kg, administered intraperitoneally twice daily) or a vehicle control.[3]
- Clinical Assessment: Mice are monitored and scored daily for the severity of clinical signs of EAE, typically on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a moribund state. Body weight is also recorded daily.
- Endpoint Analysis: At the conclusion of the study, tissues such as the brain and spinal cord
 are collected for further analysis. This can include histological examination for inflammation
 and demyelination, as well as flow cytometry to quantify the infiltration of various immune cell
 populations, such as CD3+ and CD4+ T cells.[3]

Target Engagement Assay (In Vivo)

This assay is performed to confirm that **SR-29065** engages its target, REV-ERBα, in vivo and modulates the expression of its downstream target genes.

Detailed Steps:

- Animal Dosing: Mice are administered a single dose of SR-29065 or vehicle.
- Tissue Collection: At a specified time point after dosing (e.g., 6 hours), liver tissue is collected.
- RNA Isolation and qPCR: Total RNA is isolated from the liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of REV-ERBα target genes, such as Bmal1 and Clock.
- Data Analysis: The expression levels of the target genes in the SR-29065-treated group are compared to those in the vehicle-treated group to determine the extent of target gene repression. A significant decrease in the expression of Bmal1 and Clock indicates successful target engagement by SR-29065.[3]

Conclusion



SR-29065 is a potent and selective REV-ERBα agonist with a well-defined pharmacodynamic profile. Its ability to modulate the circadian clock machinery through the repression of Bmal1 and Clock transcription underscores its therapeutic potential in a variety of disease contexts. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and other REV-ERB modulators. Further investigation into the long-term efficacy and safety of SR-29065 is warranted to fully elucidate its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacodynamics of SR-29065: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#understanding-the-pharmacodynamics-of-sr-29065]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com